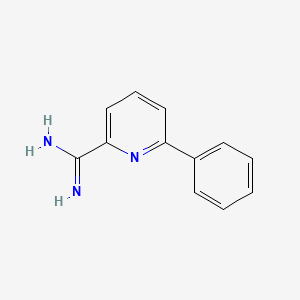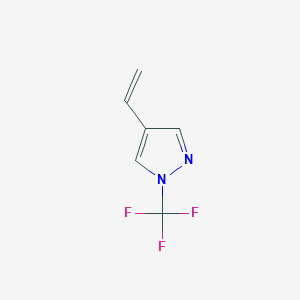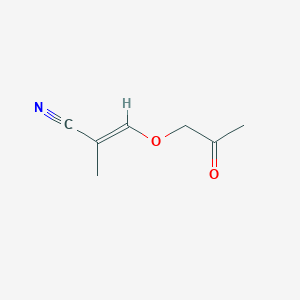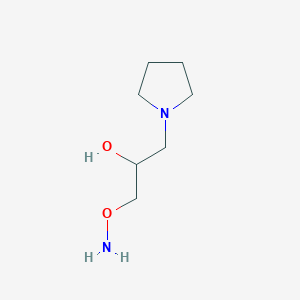
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid is an organic compound that is commonly used in solid-phase synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis to protect the amino group during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as trifluoroacetic acid (TFA) for deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
Scientific Research Applications
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Utilized in the synthesis of biologically active peptides and proteins.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the amino group of the amino acid and the Fmoc protecting group.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid
- (2R,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid
- (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid
Uniqueness
What sets (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid apart from similar compounds is its specific structure, which includes a fluorine atom at the 4-position of the butanoic acid chain. This unique feature can influence the compound’s reactivity and interactions in peptide synthesis, making it particularly useful in certain applications.
Properties
Molecular Formula |
C19H18FNO4 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid |
InChI |
InChI=1S/C19H18FNO4/c20-10-12(9-18(22)23)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,24)(H,22,23)/t12-/m0/s1 |
InChI Key |
CZSGTPKTWQCGAJ-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)CF |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


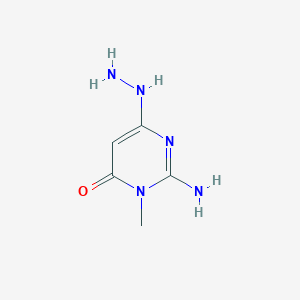

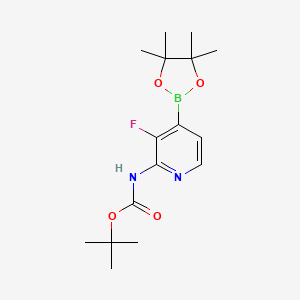
![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
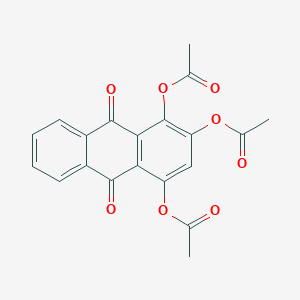

![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
